molecular formula C27H27BrN2O5 B408980 ethyl [6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)quinazolin-3(4H)-yl]acetate CAS No. 353253-21-1

ethyl [6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)quinazolin-3(4H)-yl]acetate

Cat. No. B408980
CAS RN: 353253-21-1
M. Wt: 539.4g/mol
InChI Key: PHUTXUHKXBDLHW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as Friedel Crafts acylation, nitration, and bromination . Protodeboronation of pinacol boronic esters has been reported, which could potentially be relevant to the synthesis of this compound .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a quinazolinyl core substituted with various functional groups. The exact 3D structure would need to be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, reactions at the benzylic position have been reported for similar compounds .

Scientific Research Applications

Antimicrobial Activity

Quinazoline derivatives have been recognized for their antimicrobial properties. The presence of the bromo- and trimethoxyphenyl groups in this compound could potentially enhance these properties. Research could explore its efficacy against various bacterial and fungal strains, contributing to the development of new antimicrobial agents .

Anti-Tuberculosis Potential

Compounds similar to ethyl 6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)quinazolin-3(4H)-yl]acetate have shown promise in anti-tubercular activity. Investigating this compound against Mycobacterium tuberculosis could lead to the discovery of novel treatments for tuberculosis .

Synthesis of Novel Drugs

The structural complexity of this compound makes it a valuable synthon in drug development. Its unique scaffold could be utilized to create new drugs with improved pharmacokinetic and pharmacodynamic properties .

Anti-Inflammatory and Analgesic Applications

The compound’s potential to modulate biological pathways could be harnessed to develop new anti-inflammatory and analgesic medications, which could be particularly useful for chronic pain management.

Each of these applications presents a unique avenue for scientific exploration, and further research could uncover additional uses for this versatile compound. The fields mentioned above are based on the known activities of similar heterocyclic compounds and the potential inherent in the structure of ethyl [6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)quinazolin-3(4H)-yl]acetate .

properties

IUPAC Name

ethyl 2-[6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)-4H-quinazolin-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27BrN2O5/c1-5-35-24(31)16-30-25(17-9-7-6-8-10-17)20-15-19(28)11-12-21(20)29-27(30)18-13-22(32-2)26(34-4)23(14-18)33-3/h6-15,25H,5,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUTXUHKXBDLHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(C2=C(C=CC(=C2)Br)N=C1C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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